2,6-Dichlorothiazolo[4,5-c]pyridine
Description
Significance of Nitrogen-Sulfur Heterocycles in Synthetic Chemistry
Nitrogen-sulfur heterocycles are a cornerstone of synthetic chemistry, valued for their diverse chemical reactivity and wide-ranging applications. ijarst.inopenmedicinalchemistryjournal.com These compounds are integral to numerous natural products, pharmaceuticals, and advanced materials. ijarst.innih.gov The presence of both nitrogen and sulfur atoms within the heterocyclic ring imparts unique electronic properties and reactivity profiles, making them versatile building blocks for complex molecular architectures. ijarst.inopenmedicinalchemistryjournal.com Their ability to participate in a variety of chemical transformations has led to the development of novel synthetic methodologies and the construction of libraries of compounds with diverse biological activities. nih.gov
Overview of Fused Heterocyclic Systems in Chemical Science
Fused heterocyclic systems, formed by the combination of two or more heterocyclic rings, are of paramount importance in chemical science. fiveable.mescribd.com These structures often exhibit enhanced biological activity and unique chemical properties compared to their monocyclic counterparts. fiveable.me The fusion of different heterocyclic rings, such as pyridine (B92270) and thiazole (B1198619), creates a rigid molecular scaffold with specific three-dimensional arrangements of functional groups, which is crucial for molecular recognition and interaction with biological targets. fiveable.me The study of fused heterocycles continues to be a vibrant area of research, with ongoing efforts to develop new synthetic routes and explore their potential applications. researchgate.net
Contextualizing Thiazolo[4,5-c]pyridine (B1315820) within Pyridine and Thiazole Chemistry
The thiazolo[4,5-c]pyridine scaffold is a fascinating example of a fused heterocyclic system that marries the chemical characteristics of its constituent pyridine and thiazole rings. Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in organic chemistry, known for its basicity and role as a ligand in coordination chemistry. wikipedia.org Thiazole, a five-membered aromatic ring containing both sulfur and nitrogen, is another key heterocycle found in numerous biologically active compounds, including vitamin B1. wikipedia.org
The fusion of these two rings in the thiazolo[4,5-c]pyridine system results in a unique electronic distribution and reactivity pattern. The pyridine ring generally acts as an electron-withdrawing component, while the thiazole ring can exhibit both electron-donating and -withdrawing properties depending on the substitution pattern. This interplay of electronic effects governs the chemical behavior of the scaffold, influencing its reactivity towards electrophilic and nucleophilic reagents. The development of synthetic methods to access and functionalize the thiazolo[4,5-c]pyridine core is an active area of research, driven by the potential of its derivatives in various fields. researchgate.net
Research Gaps and Future Directions for the Dichlorinated Thiazolo[4,5-c]pyridine Core
Future research should focus on the development of more streamlined and atom-economical synthetic routes to 2,6-dichlorothiazolo[4,5-c]pyridine. Furthermore, a thorough investigation of its chemical reactivity is warranted. Understanding the regioselectivity of nucleophilic substitution reactions at the two chloro-substituted positions is crucial for its application as a versatile building block in the synthesis of more complex molecules. The exploration of its potential in medicinal chemistry and materials science also represents a promising avenue for future research.
Chemical Profile of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1206980-92-8 |
| Molecular Formula | C₆H₂Cl₂N₂S |
| Molecular Weight | 205.07 g/mol |
| Canonical SMILES | C1=C(C=C2C(=N1)SC(=N2)Cl)Cl |
Structural Representation:
Synthesis and Reactivity
Synthesis of this compound
The synthesis of this compound typically proceeds from readily available pyridine derivatives. One common approach involves the chlorination of a suitable thiazolo[4,5-c]pyridine precursor. For instance, the reaction of 6-chlorothiazolo[4,5-c]pyridine-2(3H)-thione with a chlorinating agent can yield the desired product. molaid.com Another route may involve the cyclization of a dichlorinated pyridine derivative bearing appropriate functional groups to form the fused thiazole ring.
Chemical Reactivity and Functionalization
The reactivity of this compound is dominated by the two chlorine substituents, which are susceptible to nucleophilic aromatic substitution. The differential reactivity of the chlorine atoms at the 2- and 6-positions allows for selective functionalization. The chlorine at the 2-position of the thiazole ring is generally more reactive towards nucleophiles than the chlorine at the 6-position of the pyridine ring. This difference in reactivity can be exploited to introduce various substituents at specific positions, enabling the synthesis of a diverse range of derivatives.
Structural and Spectroscopic Analysis
Spectroscopic Data
The structural characterization of this compound relies on a combination of spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR | The ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants would be characteristic of a 3,4-disubstituted pyridine system. |
| ¹³C NMR | The ¹³C NMR spectrum would display six signals corresponding to the six carbon atoms in the heterocyclic scaffold. The chemical shifts of the carbon atoms bearing the chlorine atoms would be significantly downfield. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) at m/z 204, with a characteristic isotopic pattern due to the presence of two chlorine atoms. |
Crystallographic Data
Table of Mentioned Compounds
| Common Name | IUPAC Name |
| This compound | This compound |
| Pyridine | Pyridine |
| Thiazole | Thiazole |
| 6-chlorothiazolo[4,5-c]pyridine-2(3H)-thione | 6-chloro-3H-thiazolo[4,5-c]pyridine-2-thione |
| 2-Chloropyridine | 2-chloropyridine |
| 2,6-Dichloropyridine (B45657) | 2,6-dichloropyridine |
Properties
IUPAC Name |
2,6-dichloro-[1,3]thiazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2S/c7-5-1-4-3(2-9-5)10-6(8)11-4/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFIXMWOHQLSFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)N=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206980-92-8 | |
| Record name | 2,6-dichloro-[1,3]thiazolo[4,5-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,6 Dichlorothiazolo 4,5 C Pyridine and Analogous Structures
Retrosynthetic Analysis of the 2,6-Dichlorothiazolo[4,5-c]pyridine System
A logical retrosynthetic analysis of this compound involves strategically disconnecting the molecule into simpler, more readily available starting materials. The primary disconnections focus on the formation of the fused heterocyclic system and the introduction of the halogen atoms.
A primary disconnection can be made at the carbon-chlorine bonds. This leads to a hypothetical precursor, thiazolo[4,5-c]pyridine-2,6-diol, which would likely exist in its more stable tautomeric form, thiazolo[4,5-c]pyridine-2,6(1H,7H)-dione. The chloro groups could then be installed in a forward synthetic sense using a suitable chlorinating agent.
Further deconstruction of the thiazolo[4,5-c]pyridine (B1315820) core can proceed via two main pathways:
Thiazole (B1198619) Ring Disconnection: Breaking the bonds of the thiazole ring (C-N and C-S) suggests a 3,4-diaminopyridine derivative as a key intermediate. The thiazole ring could then be constructed onto the pyridine (B92270) core through cyclocondensation with a one-carbon, one-sulfur synthon.
Pyridine Ring Disconnection: Alternatively, disconnection of the pyridine ring would lead to a substituted 2-aminothiazole precursor. The synthesis would then involve the construction of the pyridine ring onto this existing thiazole scaffold.
Approaches to the Thiazolo[4,5-c]pyridine Ring System
The construction of the central thiazolo[4,5-c]pyridine bicyclic system is a pivotal aspect of the synthesis. Methodologies can be broadly categorized based on which ring is formed in the key cyclization step.
Cyclocondensation Reactions for Thiazole Ring Formation
A prevalent strategy for the synthesis of fused thiazoles involves the annulation of the thiazole ring onto a pre-existing aromatic system, in this case, a pyridine. This approach typically utilizes a substituted aminopyridine which undergoes cyclocondensation with a reagent that provides the necessary carbon and sulfur atoms to complete the thiazole ring.
A classic and versatile method for thiazole formation is the Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide. chemhelpasap.comcambridge.orgmdpi.comsynarchive.com A modification of this reaction could be adapted for the synthesis of the thiazolo[4,5-c]pyridine system, likely starting from a functionalized 3-aminopyridine.
| Starting Pyridine Derivative | Reagent(s) | Resulting Thiazolo[4,5-c]pyridine |
| 3,4-Diaminopyridine | Carbon Disulfide | Thiazolo[4,5-c]pyridine-2-thiol |
| 3-Amino-4-chloropyridine | Thiourea | 2-Aminothiazolo[4,5-c]pyridine |
| 3-Amino-4-mercaptopyridine | Phosgene or equivalent | Thiazolo[4,5-c]pyridin-2(3H)-one |
Pyridine Ring Construction Strategies
An alternative synthetic route involves the construction of the pyridine ring onto a pre-formed thiazole nucleus. This can be achieved through various established methods for pyridine synthesis, such as the Hantzsch pyridine synthesis, which should not be confused with the thiazole synthesis of the same name, or transition metal-catalyzed cycloadditions. nih.govacsgcipr.org For instance, a suitably functionalized 2-aminothiazole could be reacted with a 1,3-dicarbonyl compound or a related synthon to build the fused pyridine ring.
Introduction of Halogen Functionalities into the Thiazolo[4,5-c]pyridine Core
The final key transformation in the synthesis of this compound is the introduction of the two chlorine atoms at positions 2 and 6. This can be accomplished through direct halogenation of the heterocyclic core or by utilizing halogenated precursors.
Direct Halogenation Protocols
Direct chlorination of the thiazolo[4,5-c]pyridine ring system can be achieved using various chlorinating agents. The choice of reagent and reaction conditions is crucial to control the regioselectivity and avoid over-halogenation or degradation of the starting material. Common reagents for such transformations include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and phosphorus oxychloride (POCl₃). The inherent electronic properties of the thiazolo[4,5-c]pyridine ring will dictate the positions most susceptible to electrophilic attack.
Halogenation via Precursor Compounds
A more controlled and often higher-yielding approach to halogenation involves the use of precursor compounds where the positions to be halogenated are pre-functionalized with groups that can be readily converted into chloro substituents. A powerful method for this transformation is the Sandmeyer reaction. wikipedia.orglscollege.ac.inorganic-chemistry.orgmasterorganicchemistry.comnih.gov This reaction allows for the conversion of an aromatic amino group into a diazonium salt, which can then be displaced by a chloride ion, typically using a copper(I) chloride catalyst. For the synthesis of this compound, a 2,6-diaminothiazolo[4,5-c]pyridine precursor could be subjected to a double Sandmeyer reaction to introduce both chlorine atoms. Another strategy involves the use of hydroxylated precursors, such as thiazolo[4,5-c]pyridine-2,6-diol, which can be converted to the corresponding dichloro derivative using a strong chlorinating agent like phosphorus oxychloride.
| Precursor Compound | Reagent(s) | Product | Reaction Type |
| 2,6-Diaminothiazolo[4,5-c]pyridine | 1. NaNO₂, HCl 2. CuCl | This compound | Sandmeyer Reaction |
| Thiazolo[4,5-c]pyridine-2,6-diol | POCl₃ | This compound | Deoxychlorination |
Comparative Analysis of Synthetic Pathways
The synthesis of dihalogenated thiazolopyridines is not trivial and often involves multi-step sequences. Traditional synthetic routes may begin with the construction of a substituted pyridine ring, followed by annulation of the thiazole moiety, or vice-versa. For instance, the synthesis of a related compound, 5,7-dichlorothiazolo[4,5-d]pyrimidine, involves a multi-step process starting from cyanamide and carbon disulfide, proceeding through various intermediates before final chlorination. google.com The synthesis of the precursor 2,6-dichloropyridine (B45657) can be achieved through the liquid-phase chlorination of 2-chloropyridine under photoinitiation. google.com
A primary challenge in the synthesis of compounds like this compound is achieving precise regiochemical control. The substitution pattern on the pyridine ring dictates the final structure, and electrophilic or nucleophilic substitution reactions can often lead to mixtures of isomers. The direct C-4 alkylation of pyridines, for example, has historically been a significant challenge, often requiring pre-functionalized starting materials to avoid mixtures of regioisomers. nih.gov
In the context of fused systems like thiazolopyridines, regioselectivity issues can arise during the cyclization step. For instance, the synthesis of imidazo[4,5-c]pyridines versus imidazo[4,5-b]pyridines depends on the starting diaminopyridine isomer (3,4-diaminopyridine or 2,3-diaminopyridine). nih.gov Similarly, alkylation of the resulting fused systems can produce different N-regioisomers, requiring advanced spectroscopic techniques like 2D-NOESY and HMBC to confirm the final structure. nih.gov The development of visible-light-mediated protocols has shown promise in achieving regioselective synthesis for some thiazole-containing fused systems under green chemistry conditions. rsc.org
Novel Synthetic Approaches and Catalyst Development
Modern organic synthesis has seen the advent of powerful new techniques that enhance the efficiency, selectivity, and sustainability of creating complex heterocyclic molecules. These include transition metal-catalyzed reactions, the use of microwave irradiation, and strategic cyclization methods.
Transition metal catalysis has become an indispensable tool for forming carbon-carbon and carbon-heteroatom bonds, crucial for derivatizing heterocyclic cores. nih.govmdpi-res.com Palladium-catalyzed cross-coupling reactions are particularly prominent. mdpi.com
Suzuki-Miyaura Coupling : This reaction is widely used for creating C-C bonds by coupling an organoboron compound with an organic halide. In the synthesis of imidazo[4,5-b]pyridine analogs, Suzuki coupling has been employed to introduce aryl groups at specific positions on the pyridine ring, starting from a dihalogenated precursor. nih.govmdpi.com
Sonogashira Coupling : This method couples terminal alkynes with aryl or vinyl halides. It has been utilized in the synthesis of complex pyridine-3,5-dicarbonitrile systems, which serve as electron-transporting materials. nih.gov
Heck Reaction : This reaction couples aryl or vinyl halides directly with alkenes. mdpi.com
These reactions benefit from a high tolerance for various functional groups, allowing for the late-stage functionalization of complex molecules. mdpi.com The development of new ligands and phosphane-free catalyst systems continues to improve the scope and sustainability of these transformations. mdpi-res.com
| Coupling Reaction | Metal Catalyst (Typical) | Reactant 1 | Reactant 2 | Bond Formed | Application in Heterocycle Synthesis |
| Suzuki-Miyaura | Palladium (Pd) | Organoboron Compound | Organic Halide | C-C | Arylation of imidazo[4,5-b]pyridine scaffolds nih.govmdpi.com |
| Sonogashira | Palladium (Pd) / Copper (Cu) | Terminal Alkyne | Organic Halide | C-C (sp-sp²) | Synthesis of ethynyl-substituted pyridines nih.gov |
| Heck | Palladium (Pd) | Alkene | Organic Halide | C-C | Substituted alkene synthesis mdpi.com |
| Negishi | Palladium (Pd) or Nickel (Ni) | Organozinc Compound | Organic Halide | C-C | Arylation of complex molecules mdpi.com |
Microwave-assisted synthesis has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. epcp.ac.in The direct interaction of microwaves with polar molecules in the reaction mixture results in rapid and uniform heating. epcp.ac.in
This technique has been successfully applied to the synthesis of various thiazole-containing heterocycles, such as thiazolopyrimidines. mdpi.comscilit.comnih.gov Studies directly comparing microwave-assisted methods with traditional protocols for the synthesis of these related structures have demonstrated significant improvements. For example, reactions that required 24 hours under conventional conditions were completed in as little as 8 minutes using microwave irradiation, with yields increasing from a range of 42-55% to 69-88%. nih.gov This acceleration not only improves efficiency but also aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for solvents. epcp.ac.inmdpi.com
| Compound Type | Method | Reaction Time | Yield (%) | Reference |
| Thiazolopyrimidine Derivatives | Conventional | 24 hours | 42-55% | nih.gov |
| Thiazolopyrimidine Derivatives | Microwave-Assisted | 8 minutes | 69-88% | nih.gov |
| Various Thiazolopyrimidines | Conventional | - | - | mdpi.com |
| Various Thiazolopyrimidines | Microwave-Assisted | Significantly Reduced | Increased by 17-23% | mdpi.com |
Enamines, particularly enaminonitriles and enaminones, are highly versatile and reactive intermediates used in the synthesis of a wide array of heterocyclic compounds. nih.govresearchgate.net Their utility stems from the presence of both nucleophilic and electrophilic centers, allowing for facile cyclization reactions.
In a typical strategy, an enamine derivative is used as a precursor that undergoes a cascade or domino reaction to form the final heterocyclic ring system. For example, a microwave-mediated cascade reaction between enaminonitriles and benzohydrazides has been developed to synthesize 1,2,4-triazolo[1,5-a]pyridines without the need for catalysts or additives. nih.gov The proposed mechanism involves an initial transamidation, followed by an intramolecular attack of a nitrogen lone pair on the nitrile group, and subsequent condensation and elimination to form the fused ring system. nih.gov This approach highlights the power of using strategically functionalized acyclic precursors to construct complex polycyclic systems in a highly efficient manner.
Reactivity and Derivatization Strategies of 2,6 Dichlorothiazolo 4,5 C Pyridine
Nucleophilic Aromatic Substitution (SNAr) at Chloro-Positions
Nucleophilic aromatic substitution is a fundamental reaction for modifying the 2,6-Dichlorothiazolo[4,5-c]pyridine core. The electron-deficient nature of the pyridine (B92270) ring, enhanced by the presence of the fused thiazole (B1198619) ring and the two electron-withdrawing chlorine atoms, facilitates the attack of nucleophiles. youtube.com
The introduction of amino groups onto the thiazolo[4,5-c]pyridine (B1315820) scaffold can be achieved through SNAr reactions with various amines. These reactions are often regioselective, with the position of substitution influenced by the reaction conditions and the nature of the attacking amine. For instance, in related dichloropyridine systems, amination can be directed to a specific position by carefully selecting the base and catalyst, if any. researchgate.net While specific studies on the regioselective amination of this compound are not extensively detailed in the provided search results, the principles of SNAr on similar heterocyclic systems suggest that the electronic properties of the pyridine and thiazole rings will govern the site of nucleophilic attack. stackexchange.comvaia.com The attack is generally favored at positions that can best stabilize the resulting negative charge in the intermediate Meisenheimer complex. vaia.comnih.gov
A hypothetical regioselective amination reaction is presented in the table below, illustrating the potential for selective functionalization.
| Entry | Amine | Product | Regioselectivity |
| 1 | Primary Aliphatic Amine | 2-Amino-6-chlorothiazolo[4,5-c]pyridine | C2-Substitution |
| 2 | Secondary Aromatic Amine | 6-Amino-2-chlorothiazolo[4,5-c]pyridine | C6-Substitution |
This table is illustrative and based on general principles of SNAr on related heterocycles.
Beyond amination, the chloro positions of this compound are amenable to substitution by carbon nucleophiles, leading to alkylated and arylated derivatives. While direct SNAr with alkyl or aryl anions can be challenging, this transformation is often accomplished using organometallic reagents or under specific reaction conditions that promote the displacement of the chloride ions. The direct C-4 arylation of pyridines has been demonstrated using N-aminopyridinium salts, offering a metal-free approach to forming C-C bonds. researchgate.net Similarly, methods for the regioselective C-4 alkylation of pyridines have been developed, highlighting the potential for controlled functionalization of the pyridine core. nih.gov
The mechanism of nucleophilic aromatic substitution on pyridine and its derivatives typically proceeds through a two-step addition-elimination process. nih.govyoutube.com The nucleophile first attacks an electron-deficient carbon atom bearing a leaving group (in this case, chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.comnih.gov The aromaticity of the ring is temporarily disrupted in this step. youtube.com The subsequent step involves the departure of the leaving group, which restores the aromaticity of the ring and yields the substituted product. youtube.com The stability of the Meisenheimer intermediate is a key factor in determining the reaction's feasibility and regioselectivity. stackexchange.com For pyridine derivatives, attack at the C2 and C4 positions is generally favored because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. youtube.comstackexchange.comvaia.com While concerted SNAr mechanisms have been proposed, the classical two-step pathway is widely accepted for activated systems like this compound. nih.gov
Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex molecules, and they offer a powerful alternative to SNAr for the derivatization of this compound. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions and with high functional group tolerance.
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This reaction is well-suited for the arylation and heteroarylation of this compound. The reaction of 2,6-dichloropyridines with arylboronic acids has been successfully employed to synthesize diarylated pyridines. researchgate.net The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity, especially when dealing with less reactive chloro-substituents. nih.govorganic-chemistry.org Studies on related dihalopyridines have shown that with appropriate catalysts, such as those incorporating bulky phosphine (B1218219) ligands, even challenging couplings involving chloroarenes can be achieved efficiently. nih.gov It is also possible to achieve regioselective Suzuki-Miyaura couplings on polyhalogenated heteroarenes, allowing for the stepwise introduction of different aryl groups. beilstein-journals.org
The following table summarizes representative conditions for Suzuki-Miyaura coupling on a related dichloropyridine substrate.
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Product | Yield (%) |
| 1 | p-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | 2,6-Bis(p-methoxyphenyl)pyridine | Good to Excellent researchgate.net |
| 2 | Heptyl boronic pinacol (B44631) ester | Pd(OAc)2 / Ad2PⁿBu | LiOᵗBu | 2,6-Diheptylpyridine | 94 nih.gov |
This table is based on data for 2,6-dichloropyridine (B45657) and serves as a model for the potential reactivity of this compound.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. wikipedia.orgrug.nl This reaction provides a powerful method for the N-arylation of amines with aryl halides, including chloroarenes. The development of specialized phosphine ligands has been instrumental in expanding the scope of this reaction to include a wide variety of amines and aryl halides. wikipedia.orgrug.nl The reaction mechanism involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org This method is highly valuable for introducing diverse amino functionalities onto the this compound core, often with greater efficiency and substrate scope than traditional SNAr amination. wikipedia.org Microwave-assisted Buchwald-Hartwig couplings have also been shown to be effective, often leading to shorter reaction times and higher yields. beilstein-journals.org
A general scheme for the Buchwald-Hartwig amination of an aryl chloride is shown below.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Product |
| Ar-Cl | R-NH2 | Pd(OAc)2 / XPhos | KOt-Bu | Ar-NHR |
This table represents a general Buchwald-Hartwig reaction and is applicable to the amination of this compound.
Sonogashira and Heck Reactions for Alkynyl and Alkenyl Substitutions
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck reactions, are powerful tools for forging carbon-carbon bonds and have been applied to halogenated pyridines to introduce alkynyl and alkenyl groups, respectively.
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The reaction is generally carried out under mild conditions, which has contributed to its widespread use in the synthesis of complex molecules. wikipedia.org For polychlorinated pyridines, the regioselectivity of the Sonogashira coupling can be controlled by the reaction conditions. For instance, in the case of 3,5-dibromo-2,6-dichloropyridine, it is possible to achieve mono-, di-, tri-, and tetra-alkynylation by carefully optimizing the conditions. rsc.org This suggests that selective alkynylation of this compound at one or both chlorine positions is feasible, providing a pathway to various alkynyl-substituted thiazolo[4,5-c]pyridines.
The Heck reaction , another palladium-catalyzed process, couples an unsaturated halide with an alkene. While specific examples of Heck reactions on this compound are not extensively documented in the provided results, the general reactivity of chloropyridines in such couplings is known. The success of these reactions often depends on the choice of catalyst, ligand, base, and solvent.
| Reaction | Reagents & Conditions | Product Type |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Amine base | Alkynyl-substituted thiazolo[4,5-c]pyridine |
| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl-substituted thiazolo[4,5-c]pyridine |
Electrophilic Aromatic Substitution on the Pyridine Ring
Challenges and Conditions for Electrophilic Functionalization
Direct electrophilic aromatic substitution (SEAr) on the pyridine ring of this compound is inherently difficult. The pyridine ring itself is electron-deficient due to the electronegativity of the nitrogen atom, which makes it less reactive towards electrophiles than benzene. wikipedia.orgquimicaorganica.org This deactivation is exacerbated by the presence of two electron-withdrawing chlorine atoms. Furthermore, under the acidic conditions often required for electrophilic substitution (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated, creating a pyridinium (B92312) ion. wikipedia.orgrsc.org This positively charged species is even more strongly deactivated towards attack by an electrophile. wikipedia.orgyoutube.com
Overcoming these challenges often requires harsh reaction conditions, such as high temperatures, which can lead to low yields and side reactions. youtube.com For instance, the nitration of pyridine itself requires a temperature of 300°C and gives a very low yield of the meta-substituted product. youtube.com An alternative strategy to achieve electrophilic substitution on a pyridine ring is to first perform an N-oxidation. The resulting pyridine N-oxide is more reactive than pyridine and can undergo electrophilic substitution more readily. wikipedia.org The oxide can then be removed in a subsequent step. wikipedia.org Another approach involves the use of Zincke imine intermediates to achieve regioselective functionalization at the C3 position. researchgate.net
Activation and Deactivation Effects of Halogens and Fused Thiazole Ring
The two chlorine atoms on the pyridine ring of this compound are strongly deactivating groups for electrophilic aromatic substitution. They withdraw electron density from the ring via the inductive effect, making it less nucleophilic.
Functional Group Interconversions of the Dichlorinated System
Reduction of Chloro Groups
The reduction of the chloro groups in this compound to hydrogen atoms is a key transformation for accessing the parent thiazolo[4,5-c]pyridine scaffold or monosubstituted derivatives. Several methods are available for the reductive dehalogenation of chloropyridines.
Catalytic hydrogenation is a common method, often employing a palladium catalyst. oregonstate.edu The choice of base and solvent system can be crucial to prevent side reactions like hydrolysis or alkoxylation. oregonstate.edu For example, using magnesium oxide can help control the acidity from the hydrogen chloride released during the reaction. oregonstate.edu Zinc powder in the presence of water or other reducing agents has also been used for the reduction of chloropyrimidines, although yields can be variable. oregonstate.edu Another approach involves electrochemical methods, which have been investigated for the selective dechlorination of chloropyridine carboxylic acids. google.com
| Method | Reagents & Conditions | Notes |
| Catalytic Hydrogenation | H2, Pd/C, Base (e.g., MgO, NaOH) | Base and solvent choice are critical to avoid side reactions. oregonstate.edu |
| Metal-Acid/Base Reduction | Zn, H2O or other reducing agents | Yields can be inconsistent. oregonstate.edu |
| Electrochemical Reduction | Noble metal decorated cathode, Electrolyte | Offers a method for selective dechlorination. google.com |
Oxidation Reactions
Oxidation reactions of the this compound system can occur at several sites, primarily the nitrogen atom of the pyridine ring or the sulfur atom of the thiazole ring.
Oxidation of the pyridine nitrogen leads to the formation of the corresponding N-oxide. This transformation is significant as it can alter the reactivity of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitutions. wikipedia.org Reagents like peroxy acids are commonly used for N-oxidation.
Derivatization for Analytical and Structural Elucidation of this compound
The derivatization of this compound is a critical step for enhancing its detectability and facilitating its analysis using various instrumental techniques. This process involves the chemical modification of the parent molecule to introduce functionalities that improve its physicochemical properties, making it more amenable to specific analytical methods. Furthermore, the synthesis of various derivatives is instrumental in the comprehensive elucidation of the structural features of the thiazolo[4,5-c]pyridine core.
Detailed research into the derivatization of this compound for analytical and structural elucidation is limited. However, general principles of derivatization for related heterocyclic compounds can be applied to understand potential strategies. The primary goals of derivatization in this context are to increase volatility for gas chromatography (GC), enhance UV absorbance or fluorescence for high-performance liquid chromatography (HPLC), and introduce specific fragmentation patterns for mass spectrometry (MS).
For structural elucidation, derivatization plays a key role in preparing a series of related compounds. The systematic analysis of these derivatives, particularly using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, allows for the unambiguous assignment of chemical structures and the study of structure-activity relationships.
Table 1: Potential Derivatization Strategies for Analytical Purposes
| Analytical Technique | Derivatization Reagent/Strategy | Purpose of Derivatization | Expected Outcome |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Silylation (e.g., BSTFA, TMCS) | Increase volatility and thermal stability. | Improved peak shape and detection limits. |
| Acylation (e.g., TFAA, PFPA) | Introduce fluorinated groups for electron capture detection (ECD). | Enhanced sensitivity for trace analysis. | |
| High-Performance Liquid Chromatography (HPLC) | Dansyl chloride | Introduce a fluorescent tag. | Improved detection by fluorescence detector. |
| 2,4-Dinitrophenylhydrazine | React with potential carbonyl groups (if formed via degradation). | UV-active derivative for enhanced detection. |
Table 2: Research Findings on a Structurally Related Compound: 2,6-disubstituted imidazo[4,5-b]pyridines
While specific data on this compound is scarce, research on analogous structures such as 2,6-disubstituted imidazo[4,5-b]pyridines highlights the importance of derivatization for structural confirmation and biological evaluation. A study focused on the synthesis of novel 2,6-diphenyl substituted imidazo[4,5-b]pyridines utilized Suzuki cross-coupling to create a library of derivatives.
| Derivative Type | Analytical Method | Key Finding for Structural Elucidation |
| N-unsubstituted imidazo[4,5-b]pyridines | NMR Spectroscopy | Confirmation of the core heterocyclic structure and substituent positions. |
| N-methyl substituted imidazo[4,5-b]pyridines | NMR Spectroscopy | Allowed for the study of the influence of N-alkylation on the chemical shifts and biological activity. |
| p-hydroxy substituted phenyl derivatives | X-ray Crystallography | Provided definitive proof of the molecular structure and intermolecular interactions. |
The synthesis and characterization of these derivatives were crucial for establishing a clear structure-activity relationship, demonstrating that specific substitutions significantly impacted the antiproliferative activity of the compounds. This underscores the value of creating a diverse set of derivatives for thorough structural and functional analysis.
Spectroscopic and Crystallographic Characterization of 2,6 Dichlorothiazolo 4,5 C Pyridine and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 2,6-Dichlorothiazolo[4,5-c]pyridine, both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques are crucial for assigning the specific chemical environment of each proton and carbon atom.
Given the fused heterocyclic structure of this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. The single proton on the pyridine (B92270) ring and the proton on the thiazole (B1198619) ring would exhibit distinct chemical shifts. Based on data for related compounds like 2,6-dichloropyridine (B45657) chemicalbook.comguidechem.com and various thiazole derivatives researchgate.netchemicalbook.com, the pyridine proton is expected to appear further downfield compared to the thiazole proton due to the electron-withdrawing nature of the nitrogen atom and the two chlorine atoms.
The ¹³C NMR spectrum would provide insights into the carbon framework. The carbon atoms bonded to the electronegative chlorine and nitrogen atoms are expected to show characteristic downfield shifts. For instance, in 2,6-dichloropyridine, the chlorinated carbons appear at a distinct chemical shift spectrabase.com. Similarly, the carbons of the thiazole ring in various derivatives have been well-documented researchgate.netmdpi.com.
To definitively assign the proton and carbon signals and to establish connectivity within the molecule, a series of 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For a derivative of this compound with substituents, COSY would be instrumental in identifying adjacent protons. In the parent compound, this would primarily confirm the coupling between any protons on substituted derivatives.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of a carbon signal based on the chemical shift of the proton attached to it.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for confirming the fusion of the thiazole and pyridine rings by showing correlations between protons on one ring and carbons on the other.
An illustrative table of expected ¹H and ¹³C NMR chemical shifts for the parent compound, this compound, is presented below, based on the analysis of its constituent fragments and related heterocyclic systems.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H (on pyridine ring) | 8.0 - 8.5 | - |
| H (on thiazole ring) | 7.5 - 8.0 | - |
| C (chlorinated pyridine) | - | 150 - 155 |
| C (non-chlorinated pyridine) | - | 120 - 140 |
| C (thiazole C=N) | - | 160 - 170 |
| C (thiazole C-S) | - | 110 - 120 |
Note: These are predicted values and may vary based on the solvent and specific derivative.
In the synthesis of substituted this compound derivatives, the formation of regioisomers is a possibility. 2D NMR techniques, particularly HMBC and NOESY, are critical in confirming the desired regioisomeric purity. By establishing long-range correlations and spatial proximities between specific protons and carbons, the exact substitution pattern can be unequivocally determined, ensuring that the correct isomer has been synthesized.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The fusion of the pyridine and thiazole rings, along with the presence of chloro-substituents, gives rise to a characteristic vibrational spectrum.
The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching, C=C and C=N ring stretching, and C-Cl stretching. Analysis of related compounds such as 2,6-dichloropyridine nih.govoup.com and various thiazoles cas.czresearchgate.netcdnsciencepub.com allows for the prediction of these vibrational frequencies.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, especially for the symmetric vibrations of the heterocyclic rings and the C-S bond of the thiazole moiety.
A table of predicted key vibrational frequencies is provided below.
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| C=N/C=C Ring Stretch | 1600 - 1400 | 1600 - 1400 |
| C-S Stretch | 750 - 650 | 750 - 650 |
| C-Cl Stretch | 800 - 600 | 800 - 600 |
Note: These are predicted ranges and can be influenced by the physical state of the sample (solid, liquid, or solution).
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.
For this compound, the mass spectrum would show a distinct molecular ion peak. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion, with M, M+2, and M+4 peaks in a specific ratio, which provides strong evidence for the presence of two chlorine atoms. The NIST WebBook provides mass spectral data for 2,6-dichloropyridine, showing its characteristic fragmentation nist.gov. Similarly, the fragmentation of the thiazole ring has been studied rsc.orgresearchgate.netnist.gov. The fragmentation of this compound would likely involve the loss of chlorine atoms, cleavage of the thiazole ring, and other characteristic fragmentations.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the exact molecular formula. This is a crucial step in confirming the identity of a newly synthesized compound. For this compound (C₇H₂Cl₂N₂S), HRMS would confirm this elemental composition, distinguishing it from any other compounds with the same nominal mass.
| Ion | Predicted m/z | Description |
| [M]⁺ | 219.9 | Molecular Ion |
| [M-Cl]⁺ | 185.0 | Loss of a chlorine atom |
| [M-2Cl]⁺ | 150.0 | Loss of two chlorine atoms |
| [C₅H₃N₂S]⁺ | 123.0 | Fragment from thiazole ring cleavage |
| [C₅H₂ClN]⁺ | 111.0 | Fragment from pyridine ring |
Note: The m/z values are for the most abundant isotopes. The isotopic pattern for chlorine will be observable.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.
For this compound and its derivatives that form suitable single crystals, X-ray diffraction analysis would confirm the planar structure of the fused ring system. Studies on related dichloropyridine nih.govresearchgate.net and thiazole derivatives mdpi.comnih.govacs.orgnih.gov provide a basis for predicting the expected crystal packing and intermolecular interactions. The crystal structure would likely be stabilized by π-π stacking interactions between the aromatic rings and potentially halogen bonding involving the chlorine atoms. The precise bond lengths and angles would provide valuable electronic information about the molecule. For example, the C-Cl bond lengths and the bond angles within the pyridine ring would be influenced by the fused thiazole ring.
A hypothetical data table summarizing potential crystallographic parameters is shown below.
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 105 |
| Z | 4 |
Note: These are hypothetical values and the actual parameters would be determined from the X-ray diffraction experiment.
Analysis of Molecular Conformation and Torsion Angles
Table 1: Selected Torsion Angles for Ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H- nih.govrsc.orgthiazolo[3,2-a]pyrimidine-6-carboxylate
| Atoms Involved | Torsion Angle (°) |
| Data Not Available | Data Not Available |
Specific torsion angle values were not provided in the search results.
Supramolecular Interactions and Crystal Packing
The crystal packing of ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H- nih.govrsc.orgthiazolo[3,2-a]pyrimidine-6-carboxylate is governed by a network of specific intermolecular interactions. These non-covalent forces dictate the three-dimensional arrangement of the molecules in the solid state.
A combination of N—H⋯N and C—H⋯N hydrogen bonds links the molecules into helical chains that extend along the b-axis of the crystal lattice. nih.gov These chains are further interconnected by C—H⋯O and C—H⋯Cl hydrogen bonds. nih.gov Additionally, centrosymmetrically related π-interactions are observed between the formamido carbonyl groups and the thiazole rings. nih.gov The interplay of these interactions results in the formation of thick layers parallel to the bc plane of the crystal. nih.gov
Table 2: Key Intermolecular Interactions and Distances
| Interaction Type | Donor-Acceptor | Distance (Å) |
| N—H⋯N | N4—H4⋯N1 | Data Not Available |
| C—H⋯N | C5—H5B⋯N1 | Data Not Available |
| C—H⋯O | C5—H5A⋯O3 | Data Not Available |
| C—H⋯O | C15—H15⋯O3 | Data Not Available |
| C—H⋯Cl | C8—H8B⋯Cl1 | Data Not Available |
| π-interaction | O3⋯Cg1 | 3.0299(14) |
| π-interaction | C17⋯Cg1 | 3.4656(16) |
Cg1 represents the centroid of the thiazole ring. nih.gov
Hirshfeld Surface Analysis for Intermolecular Contacts
To further elucidate and quantify the intermolecular interactions, a Hirshfeld surface analysis was performed. This computational tool allows for the visualization and quantification of the different types of intermolecular contacts that contribute to the crystal packing. The Hirshfeld surface mapped over dnorm shows distinct bright-red spots, which indicate close intermolecular contacts. These spots are observed near the atoms involved in the hydrogen bonding interactions previously described. nih.gov
The analysis of the two-dimensional fingerprint plots derived from the Hirshfeld surface provides a percentage contribution for each type of intermolecular contact. The most significant contributions to the surface contacts for this thiazolopyrimidine derivative are from H⋯H, Cl⋯H/H⋯Cl, C⋯H/H⋯C, and O⋯H/H⋯O interactions. nih.gov
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Contribution (%) |
| H⋯H | 30.9 |
| Cl⋯H/H⋯Cl | 20.7 |
| C⋯H/H⋯C | 16.8 |
| O⋯H/H⋯O | 11.4 |
| N⋯H/H⋯N | < 4.5 |
| S⋯H/H⋯S | < 4.5 |
| S⋯C/C⋯S | < 4.5 |
| N⋯C/C⋯N | < 4.5 |
| S⋯N/N⋯S | < 4.5 |
| C⋯C | < 4.5 |
| Cl⋯O/O⋯Cl | < 4.5 |
| O⋯C/C⋯O | < 4.5 |
| N⋯N | < 4.5 |
| Cl⋯Cl | < 4.5 |
| S⋯O/O⋯S | < 4.5 |
| O⋯N/N⋯O | < 4.5 |
| Cl⋯C/C⋯Cl | < 4.5 |
Computational and Theoretical Investigations of 2,6 Dichlorothiazolo 4,5 C Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles.
Density Functional Theory (DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For a molecule like 2,6-Dichlorothiazolo[4,5-c]pyridine, DFT calculations, typically using a basis set like B3LYP/6-311G++(d,p), would be employed to optimize the molecular geometry and calculate various electronic properties. These properties include total energy, dipole moment, and the distribution of electron density, which are crucial for understanding the molecule's stability and behavior.
HOMO-LUMO Energy Analysis and Gap Determination
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. nih.gov For a substituted pyridine (B92270) derivative, these calculations would reveal how the chloro- and thiazolo- substitutions influence its electronic characteristics. youtube.comnih.gov
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.comnih.gov It illustrates the charge distribution on the molecule's surface using a color spectrum. nih.gov Regions of negative potential (typically colored red) are rich in electrons and are likely sites for electrophilic attack, while areas of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. mdpi.com For this compound, an MEP map would identify the most likely atoms to participate in interactions, guiding the prediction of its chemical behavior. rsc.org
Conformational Analysis and Energy Landscapes
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. youtube.com For a fused ring system like this compound, the structure is largely planar and rigid, limiting the number of possible conformers. However, theoretical calculations could still determine the most stable, lowest-energy geometry. An energy landscape could be computed to map the energy changes associated with any minor deviations from this optimal geometry, confirming the stability of the predicted structure.
Prediction of Reactivity and Reaction Pathways
Computational methods are invaluable for predicting how a molecule will react and the mechanisms by which these reactions occur.
Theoretical Studies of Electrophilic Aromatic Substitution Pathways
Theoretical and computational investigations into the electrophilic aromatic substitution (EAS) pathways of this compound are not extensively documented in publicly available research. However, a theoretical analysis based on the fundamental electronic principles of the constituent heterocyclic systems can provide significant insights into its expected reactivity.
The reactivity of the thiazolo[4,5-c]pyridine (B1315820) core is dictated by the electronic properties of both the pyridine and the fused thiazole (B1198619) ring. The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons. This electron deficiency deactivates the ring towards attack by electrophiles, making EAS reactions on pyridine and its derivatives significantly more challenging compared to benzene. uomustansiriyah.edu.iqgcwgandhinagar.com When substitution does occur on an unsubstituted pyridine ring, it preferentially takes place at the C-3 (or C-5) position, as this avoids the formation of a highly unstable cationic intermediate where a positive charge resides on the electronegative nitrogen atom. uomustansiriyah.edu.iqyoutube.com
In the case of this compound, the pyridine ring is further deactivated by several factors:
Fused Thiazole Ring: The fused thiazole itself is an electron-withdrawing system.
Chloro Substituents: The two chlorine atoms at the C-2 and C-6 positions exert a strong inductive electron-withdrawing effect, further reducing the electron density of the pyridine ring.
Nitrogen Atom: The pyridine nitrogen atom strongly deactivates the adjacent C-2 and C-6 positions, and to a lesser extent, the C-4 position.
The only position available for electrophilic attack on the pyridine moiety of this molecule is C-4. A theoretical examination of the stability of the intermediate sigma complex formed upon electrophilic attack at C-4 would be necessary to predict the feasibility of such a reaction. It is predicted that the resulting cationic intermediate would be highly destabilized, suggesting that this compound is extremely unreactive towards electrophilic aromatic substitution. Any such reaction would likely require exceptionally harsh conditions, and yields are expected to be very low. youtube.com
Computational methods like Density Functional Theory (DFT) could be employed to model the reaction pathway. Such studies would typically calculate the energies of the reactants, transition states, and intermediates to determine the activation energy barriers for substitution at the C-4 position.
Table 1: Predicted Reactivity for Electrophilic Aromatic Substitution
| Position | Predicted Reactivity | Rationale |
|---|---|---|
| C-4 | Very Low | Strong deactivation from pyridine nitrogen and two chloro-substituents. High energy cationic intermediate expected. |
| C-2, C-6 | Not Available | Substituted with chlorine atoms. |
Molecular Dynamics Simulations
Specific molecular dynamics (MD) simulation studies focusing on this compound are not found in the current body of scientific literature. MD simulations are powerful computational tools used to study the physical movement of atoms and molecules over time, providing detailed insight into the behavior of systems at the atomic level.
While direct studies on this compound are absent, the application of MD simulations can be conceptualized in the context of its potential use as a bioactive molecule, a common application for related thiazolopyridine structures. nih.govnih.gov For instance, if this compound were identified as a potential inhibitor of a specific protein target, such as a kinase, MD simulations would be invaluable for understanding the dynamics of the protein-ligand complex.
A hypothetical MD simulation study of this compound bound to a protein target would involve:
System Setup: Placing the docked ligand-protein complex in a simulation box with explicit solvent (water) and ions to replicate physiological conditions.
Simulation Run: Solving Newton's equations of motion for all atoms in the system over a defined period (nanoseconds to microseconds).
Trajectory Analysis: Analyzing the resulting trajectory to understand the stability of the complex, conformational changes, and key interactions.
Data from such a simulation would provide critical information on the binding stability and mechanism of action.
Table 2: Hypothetical Data from a Molecular Dynamics Simulation of this compound Bound to a Kinase
| Parameter | Description | Hypothetical Finding | Implication |
|---|---|---|---|
| RMSD (Root Mean Square Deviation) | Measures the average deviation of the protein backbone or ligand atoms from a reference structure over time. | Low and stable RMSD for the ligand (< 2 Å). | The ligand remains stably bound in the active site throughout the simulation. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues or ligand atoms. | Low RMSF for residues in the binding pocket; specific fluctuations in the DFG loop. | The binding of the ligand stabilizes the active site. It may induce a specific conformational change (e.g., DFG-out). |
| Hydrogen Bond Analysis | Tracks the formation and duration of hydrogen bonds between the ligand and protein. | Persistent H-bonds between the pyridine nitrogen and a hinge region residue (e.g., NH of Alanine). | Confirms a key anchoring interaction predicted by docking. |
| Solvent Accessible Surface Area (SASA) | Measures the surface area of the ligand exposed to the solvent. | Decrease in ligand SASA upon binding. | The ligand is well-buried within the hydrophobic pocket of the protein. |
These hypothetical results would help validate a binding model and guide further optimization of the compound for improved potency and selectivity.
Structure Activity Relationship Sar Studies of Functionalized 2,6 Dichlorothiazolo 4,5 C Pyridine Derivatives
Design Principles for Modifying the Thiazolopyridine Scaffold
The thiazolopyridine ring system, a fusion of thiazole (B1198619) and pyridine (B92270) rings, serves as a versatile template for chemical modification. researchgate.netresearchgate.net The design principles for modifying this scaffold are guided by established medicinal chemistry strategies aimed at exploring the chemical space around the core structure. Key principles include:
Positional Isomerism and Substitution: The dichlorinated scaffold presents specific sites for nucleophilic aromatic substitution. The chlorine atoms at the 2- and 6-positions are primary handles for introducing a wide array of functional groups. Strategic replacement of one or both chlorine atoms with amines, alcohols, thiols, or carbon-based nucleophiles allows for a systematic investigation of the importance of different regions of the molecule for biological activity.
Scaffold Hopping and Bioisosteric Replacement: While maintaining the core thiazolopyridine shape, individual atoms or groups can be replaced with others that have similar steric and electronic properties (bioisosteres). For instance, the thiazole sulfur could be conceptually replaced with oxygen (oxazolopyridine) or a nitrogen-containing group to probe the importance of the sulfur atom in molecular interactions. Similarly, the pyridine nitrogen imparts specific hydrogen bonding capabilities that can be modulated.
Functional Group Appendage: Introducing diverse functional groups allows for the exploration of various non-covalent interactions. Appending hydrogen bond donors/acceptors, charged groups, or lipophilic moieties can enhance binding affinity and specificity to a target protein. For example, adding a carboxylic acid group could introduce a key salt-bridge interaction with a basic residue in a binding pocket. researchgate.net
Conformational Constraint: Incorporating rigid elements or bulky groups can lock the molecule into a specific, biologically active conformation. unina.it This reduces the entropic penalty upon binding and can lead to higher affinity. This can be achieved by introducing cyclic substituents or by creating bicyclic or polycyclic systems from the initial scaffold.
Impact of Substituent Nature and Position on Molecular Interactions
The type of substituent and its location on the 2,6-Dichlorothiazolo[4,5-c]pyridine skeleton have a profound effect on the molecule's ability to interact with its biological target. nih.govmdpi.com These interactions are primarily governed by the electronic and steric properties of the substituents.
The electronic landscape of the thiazolopyridine ring is significantly influenced by its substituents. The two chlorine atoms on the parent scaffold are strongly electron-withdrawing, creating regions of partial positive charge on the ring's carbon atoms and influencing the basicity of the pyridine nitrogen.
Inductive and Resonance Effects: Halogens, such as the chlorine atoms present, exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. This can impact the strength of hydrogen bonds and other polar interactions. science.gov Replacing the chlorine atoms with other groups can systematically tune the electronic properties. For example, substituting a chlorine with an electron-donating group (EDG) like a methoxy (-OCH₃) or an amino (-NH₂) group would increase the electron density of the aromatic system. Conversely, replacement with a stronger electron-withdrawing group (EWG) like a nitro (-NO₂) or cyano (-CN) group would decrease it further. mdpi.com
Pi-Stacking and Aromatic Interactions: The electron density of the aromatic π-system is crucial for stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein target. An electron-deficient ring system, as in the parent compound, may favorably interact with electron-rich aromatic side chains. Modifying substituents alters this π-electron density, thereby modulating the strength and nature of these stacking interactions. nih.gov Theoretical analyses show that the introduction of a halogen can enhance reactivity towards further substitution. udayton.eduresearchgate.net
The following table illustrates the potential impact of substituting the chlorine at the C6 position with various functional groups on the electronic properties and hypothetical molecular interactions.
| Substituent at C6 | Electronic Effect | Potential Impact on Molecular Interactions |
| -Cl (parent) | Strong -I (Electron-withdrawing) | Enhances π-stacking with electron-rich aromatic rings. |
| -OH | +R, -I (Electron-donating overall) | Can act as a hydrogen bond donor and acceptor. |
| -NH₂ | +R, -I (Strong electron-donating) | Acts as a hydrogen bond donor; increases ring electron density significantly. |
| -CF₃ | Strong -I, -R (Strong electron-withdrawing) | Reduces ring electron density; may engage in fluorine-specific interactions. |
| -OCH₃ | +R, -I (Electron-donating) | Acts as a hydrogen bond acceptor; increases lipophilicity slightly. |
This table is illustrative and represents general principles of electronic effects.
Steric effects relate to the size and shape of the substituents and their influence on the molecule's conformation and its fit within a binding site. unina.it
Steric Bulk and Binding Affinity: The introduction of bulky substituents can have dual effects. A large group may cause steric clashes with the walls of a binding pocket, leading to a loss of activity. Conversely, a bulky group might be necessary to occupy a specific hydrophobic pocket, thereby increasing binding affinity. Studies on other disubstituted pyridine derivatives have shown that bulky groups can sometimes lead to lower activity if they prevent optimal binding geometry. mdpi.com
Conformational Rigidity: Substituents can restrict the rotation of single bonds, locking the molecule into a preferred conformation. For example, replacing a chlorine atom with a flexible chain like -NH-(CH₂)₂-Ph would allow for multiple conformations. In contrast, introducing a rigid group like a phenyl ring directly (-Ph) or creating a new fused ring system would significantly reduce conformational freedom. This "rigidification" can be advantageous if the preferred conformation matches the bioactive one required for binding. unina.it
Rational Design of Derivative Libraries for Specific Molecular Recognition
The development of a library of this compound derivatives for screening against a specific biological target is a strategic process that moves beyond random modifications. nih.gov Rational design utilizes structural information and computational tools to create a focused set of compounds with a higher probability of success.
The process typically involves:
Target Identification and Analysis: If the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, its binding site can be analyzed. This reveals key features such as hydrophobic pockets, hydrogen bonding hotspots, and charged regions.
Computational Docking: The parent this compound scaffold is computationally "docked" into the active site to predict its most likely binding mode. This initial model provides hypotheses about how the scaffold orients itself and which positions are most suitable for modification.
Virtual Library Design: Based on the docking model, a virtual library of derivatives is designed. Substituents are chosen to complement the features of the binding site. For example, if a hydrophobic pocket is identified near the C6 position, derivatives with various lipophilic groups (e.g., methyl, ethyl, phenyl) at that position would be prioritized. If a lysine residue is nearby, an acidic group might be added to form a salt bridge.
Synthesis and Screening: The most promising candidates from the virtual library are then synthesized and subjected to biological testing. The results from this screening provide crucial SAR data that is used to refine the computational models and design the next generation of compounds in an iterative cycle. researchgate.net
Correlation of Structural Features with Theoretical Reactivity Descriptors
Computational chemistry provides a powerful toolkit for understanding and predicting the behavior of molecules. By calculating various theoretical descriptors, it is possible to correlate the structural features of this compound derivatives with their inherent reactivity and potential biological activity. sciepub.comdoi.org
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of reactivity. The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap generally implies higher reactivity. mdpi.com For a series of derivatives, a correlation might be found between the HOMO-LUMO gap and biological activity, suggesting that charge-transfer processes are important for the mechanism of action.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. These maps are invaluable for predicting sites of nucleophilic and electrophilic attack and for understanding non-covalent interactions like hydrogen bonding. mdpi.comsciepub.com For the thiazolopyridine scaffold, MEP maps can highlight the hydrogen-bond accepting character of the pyridine nitrogen and the electrophilic nature of the carbon atoms attached to the chlorine atoms.
Reactivity Indices: Derived from Density Functional Theory (DFT), indices such as chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω) provide quantitative measures of reactivity. sciepub.com These descriptors can be calculated for a library of derivatives and used in Quantitative Structure-Activity Relationship (QSAR) models to build mathematical equations that predict the biological activity of unsynthesized compounds.
The table below shows a hypothetical correlation between calculated theoretical descriptors and an observed activity for a series of C6-substituted thiazolo[4,5-c]pyridine (B1315820) derivatives.
| C6-Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) | Electrophilicity Index (ω) | Hypothetical IC₅₀ (µM) |
| -Cl | -7.21 | -1.85 | 5.36 | 2.51 | 15.2 |
| -NH₂ | -6.58 | -1.32 | 5.26 | 2.29 | 8.5 |
| -CN | -7.89 | -2.45 | 5.44 | 3.15 | 21.8 |
| -OCH₃ | -6.85 | -1.41 | 5.44 | 2.40 | 11.4 |
This table is for illustrative purposes to demonstrate the concept of correlating theoretical descriptors with activity data.
By combining these computational approaches with empirical SAR data, researchers can gain a deep understanding of how structural modifications to the this compound scaffold translate into specific molecular interactions and biological outcomes.
Mechanistic Studies of Biological Interactions for Thiazolo 4,5 C Pyridine Derivatives Pre Clinical, in Vitro Focus
Investigation of Molecular Target Binding Profiles
Thiazolopyridine derivatives have been identified as potent inhibitors of various enzymes and interact with key receptors, often by mimicking the binding of ATP in kinase active sites. researchgate.net
The antimicrobial potential of thiazolopyridine derivatives has been linked to their ability to inhibit essential bacterial enzymes.
DNA Gyrase: This enzyme is a critical target for antibacterial agents. Molecular docking studies on novel thiazole (B1198619) derivatives incorporating a pyridine (B92270) moiety have explored their potential as DNA gyrase inhibitors, with some compounds showing promising dock scores between -6.4 and -9.2 kcal/mol. nih.gov For certain 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones, the most active compounds were evaluated through molecular docking against DNA gyrase, with their binding energies compared to the reference drug ciprofloxacin. mdpi.com Derivatives of the related thiazolo[5,4-b]pyridine (B1319707) scaffold have also been identified as DNA gyrase B inhibitors. nih.gov
MurD Ligase: MurD is an essential enzyme in the bacterial cell wall peptidoglycan biosynthesis pathway. The antibacterial activity of certain 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones has been investigated through molecular docking against MurD, suggesting this as a potential mechanism of action. mdpi.com
Other Kinases: The thiazolo[5,4-b]pyridine scaffold has proven to be a versatile template for designing inhibitors of various protein kinases. nih.gov These derivatives can exhibit distinct binding modes depending on the target kinase. For instance, the 4-nitrogen of the thiazolo[5,4-b]pyridine core can act as a hinge-binding motif for PI3K inhibitors. nih.govnih.gov In contrast, for ITK kinase, the 1-nitrogen and the 2-amino group form crucial hydrogen bonding contacts with the hinge region. nih.gov
| Derivative Class | Target Enzyme | Key Findings | Citations |
| Thiazolo[4,5-b]pyridines | DNA Gyrase, MurD | Docking studies suggest binding energies comparable to ciprofloxacin, indicating potential as antimicrobial agents. | mdpi.com |
| Thiazolo[5,4-b]pyridines | DNA Gyrase B | Identified as inhibitors of this essential bacterial enzyme. | nih.gov |
| Thiazolo[5,4-b]pyridines | PI3K | The scaffold's 4-nitrogen acts as a hinge-binding motif. A representative compound (19a) showed potent PI3Kα inhibitory activity with an IC₅₀ of 3.6 nM. | nih.govnih.gov |
| Thiazolo[5,4-b]pyridines | ITK Kinase | The 1-nitrogen and 2-amino group form H-bonding interactions with the kinase hinge region. | nih.gov |
| Thiazolo-pyridopyrimidines | CDK4/6 | Designed as potential inhibitors for breast cancer treatment, based on the activity of related pyridopyrimidine drugs. | nih.govtbzmed.ac.ir |
Thiazolopyridine derivatives have shown significant activity against receptor tyrosine kinases (RTKs), which are crucial in cellular signaling and are often dysregulated in cancer.
c-KIT: A series of novel thiazolo[5,4-b]pyridine derivatives were synthesized to act as c-KIT inhibitors, a key target in gastrointestinal stromal tumors (GIST). One derivative, 6r , was potent against a c-KIT double mutant (V560G/D816V) that is resistant to the drug imatinib. nih.gov This compound exhibited an enzymatic inhibitory activity (IC₅₀) of 4.77 μM against the resistant mutant. nih.gov
Epidermal Growth Factor Receptor (EGFR): Some thiazolo[4,5-b]pyridine (B1357651) derivatives have been reported to have high inhibitory activity against EGFR. researchgate.net
H3 Receptor: Thiazolo[4,5-b]pyridines have been investigated as H3 receptor antagonists. researchgate.net
DNA/RNA Interaction Studies and Modes of Binding
Direct interaction with nucleic acids is another mechanism through which thiazolopyridine derivatives can exert their biological effects, particularly their anticancer activity. actascientific.com
Studies have shown that these compounds can bind to DNA through different modes.
Intercalation: In one study, a novel 5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[4,5-b]pyridine-2(3H)-thione derivative was investigated for its interaction with calf thymus DNA (CT-DNA). actascientific.com UV-Vis absorption titration and viscosity measurements suggested that the compound binds to DNA primarily through an intercalative mode. actascientific.comresearchgate.net This involves the insertion of the planar heterocyclic system between the base pairs of the DNA double helix. Hypochromism observed in UV-visible spectroscopy is a classic sign of intercalation. mdpi.com
Groove Binding: Molecular modeling studies of other thiazolopyridine derivatives have suggested they could bind into the minor groove of DNA. researchgate.net
Molecular Docking: Docking studies of a thiazolo[4,5-b]pyridine derivative with a B-DNA dodecamer (PDB ID: 1BNA) predicted a strong interaction with a binding energy of -5.02 Kcal/mol, supporting an intercalative binding mode. actascientific.com
The affinity of thiazolopyridine derivatives for DNA is governed by their structural and electronic properties.
Binding Constants: The intrinsic binding constant (Kb) is a measure of the affinity of a compound for DNA. For a diamino-benzo[d]thiazol-2-yl-thiazolo[4,5-b]pyridine derivative, the Kb value with CT-DNA was determined to be a high 7.24 × 10⁵ M⁻¹. actascientific.com
Structural Modifications: The addition of different functional groups to the core thiazolopyridine scaffold significantly impacts biological activity. For example, adding a phenylazo group at the C6-position of a 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one molecule was found to significantly enhance its anticancer potential compared to the unsubstituted core. researchgate.net
Cellular Pathway Modulation
By interacting with specific molecular targets, thiazolopyridine derivatives can modulate critical cellular signaling pathways, leading to effects like cell cycle arrest and apoptosis.
PI3K Signaling Pathway: The Phosphoinositide 3-kinase (PI3K) pathway is vital for cell growth, proliferation, and survival, and its abnormal activation is a key driver in many cancers. nih.gov Thiazolo[5,4-b]pyridine derivatives have been developed as potent PI3K inhibitors, with some compounds showing nanomolar IC₅₀ values, suggesting they could be used for diseases mediated by this pathway. nih.gov
c-KIT Downstream Signaling: The potent c-KIT inhibitor 6r was found to attenuate the proliferation of cancer cells by blocking c-KIT downstream signaling pathways. researchgate.netnih.gov This blockade leads to the induction of apoptosis and cell cycle arrest. researchgate.netnih.gov
Cyclin D-CDK4/6-INK4-Rb Pathway: Dysregulation of this pathway is common in breast cancer. Thiazolo-pyridopyrimidine compounds have been designed to target CDK4/6, key regulators of the cell cycle, with the goal of inhibiting cancer cell proliferation. nih.govtbzmed.ac.ir
Advanced Applications of 2,6 Dichlorothiazolo 4,5 C Pyridine and Its Derivatives in Chemical Research
Building Blocks for Complex Heterocyclic Systems
The reactivity of the chlorine atoms in 2,6-Dichlorothiazolo[4,5-c]pyridine makes it an excellent starting material for the synthesis of a variety of complex heterocyclic systems. These chlorine atoms can be readily displaced by various nucleophiles, enabling the introduction of different functional groups and the construction of new ring systems. This versatility is crucial in medicinal chemistry and drug discovery, where the pyridine (B92270) scaffold is a common feature in many biologically active compounds. nbinno.comnih.gov
For instance, the thiazolo[4,5-c]pyridine (B1315820) core can be elaborated through reactions such as Suzuki cross-coupling, allowing for the introduction of aryl or heteroaryl substituents. nih.gov This methodology has been employed to synthesize libraries of 2,6-disubstituted imidazo[4,5-b]pyridines, which have shown promising biological activities. nih.gov The ability to readily functionalize the thiazolopyridine scaffold is a key factor in its utility as a building block for creating diverse chemical libraries for high-throughput screening.
The synthesis of various fused pyridine systems demonstrates the broad applicability of pyridine derivatives as foundational structures in organic synthesis. nih.govlifechemicals.com These derivatives serve as key intermediates in the generation of novel compounds with potential therapeutic applications. researchgate.netijnrd.org
Ligands in Organometallic Chemistry and Catalysis
The nitrogen and sulfur atoms within the thiazolo[4,5-c]pyridine scaffold possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic allows this compound and its derivatives to act as ligands in organometallic chemistry. The formation of metal complexes can significantly alter the electronic properties and reactivity of the organic ligand, opening up possibilities for applications in catalysis.
Pyridine and its derivatives are well-established ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. wikipedia.org These complexes have found applications in various catalytic processes. For example, palladium complexes bearing N-heterocyclic carbene (NHC) ligands with a pyridine component have been shown to be effective catalysts in cross-coupling reactions. mdpi.com
The coordination of thiazolopyridine derivatives to metal centers can be tailored by modifying the substituents on the heterocyclic core. This allows for the fine-tuning of the steric and electronic properties of the resulting metal complex, which can in turn influence its catalytic activity and selectivity. Research in this area has explored the synthesis and characterization of metal complexes with ligands based on pyridine-thiazole groups, investigating their potential applications in catalysis and materials science. researchgate.netmdpi.com
Table 1: Examples of Metal Complexes with Pyridine-Thiazole Ligands
| Metal | Ligand Type | Application |
| Zinc(II) | Pyridine-thiazolone | Antimicrobial, Antitumor |
| Cadmium(II) | Pyridine-thiazolone | Antimicrobial, Antitumor |
| Iron(II) | 2,6-bis(thiazolin-2-yl)pyridine | Spin-crossover materials |
| Thallium(III) | Pyridine-2,6-dicarboxylate | Anticancer |
| Ruthenium(II)/(III) | 4-hydroxy-pyridine-2,6-dicarboxylic acid | Anticancer |
Scaffolds for Chemical Probes and Tools in Biological Research
The thiazolo[4,5-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This makes it an excellent starting point for the development of chemical probes and tools to investigate biological processes.
Derivatives of thiazolopyridines have been explored for a wide range of biological activities, including as kinase inhibitors. nih.gov For example, thiazolo[5,4-b]pyridine (B1319707) derivatives have been identified as inhibitors of c-KIT, a receptor tyrosine kinase implicated in some forms of cancer. nih.gov By modifying the substituents on the thiazolopyridine core, researchers can develop selective inhibitors for different kinases, which can then be used as chemical probes to study the roles of these enzymes in cellular signaling pathways.
The structural similarity of thiazolopyridines to purines allows them to act as bioisosteres, mimicking the natural ligands of various enzymes and receptors. dmed.org.ua This property has been exploited in the design of inhibitors for a variety of targets. The development of fluorescently labeled or biotinylated derivatives of this compound could provide valuable tools for imaging and affinity-based proteomics studies.
Table 2: Biological Targets of Thiazolopyridine Derivatives
| Scaffold | Target | Biological Activity |
| Thiazolo[5,4-b]pyridine | c-KIT | Anticancer |
| Thiazolo[5,4-b]pyridine | PI3K, ITK, BCR-ABL, RAF, VEGFR2 | Kinase Inhibition |
| Thiazolo[4,5-b]pyridine (B1357651) | ErbB family tyrosine kinases | Anticancer |
| Thiazolo[4,5-d]pyrimidine | Corticotropin Releasing Factor Modulators | Potential CNS agents |
Precursors for Material Science Applications
The rigid, planar structure and the presence of heteroatoms in the thiazolo[4,5-c]pyridine ring system suggest potential applications in material science, particularly in the field of organic electronics. The extended π-system of this heterocyclic core can facilitate charge transport, a key property for organic semiconductors.
Pyridine-containing compounds have been investigated for their use in organic light-emitting diodes (OLEDs). For example, pyridine-3,5-dicarbonitrile derivatives have been shown to exhibit thermally activated delayed fluorescence (TADF), a desirable property for efficient OLED emitters. nih.gov The introduction of different substituents onto the pyridine ring can modulate the electronic properties and emission characteristics of these materials. nih.gov
While specific research on this compound in organic electronics is not extensively documented, its potential as a building block for such materials is evident. Through chemical modification, it could be incorporated into larger conjugated systems with tailored electronic and photophysical properties. The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through derivatization is crucial for the design of efficient organic electronic materials.
Further research into the synthesis of polymers and dendrimers incorporating the thiazolo[4,5-c]pyridine unit could lead to the development of new materials with applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
